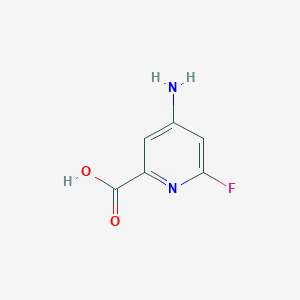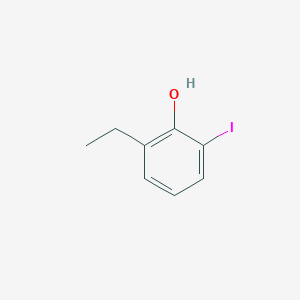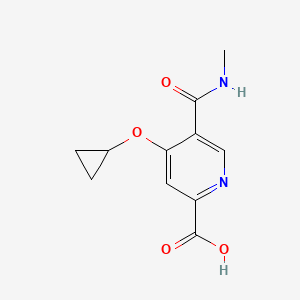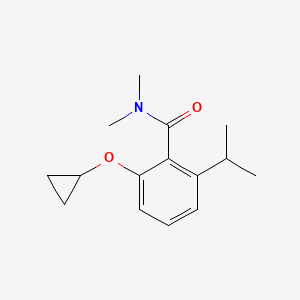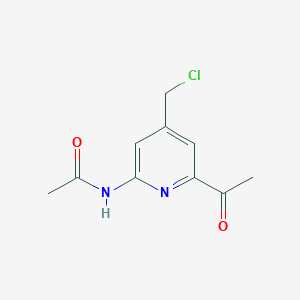
N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an acetyl group at the 6th position, a chloromethyl group at the 4th position, and an acetamide group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the chloromethylation of 6-acetylpyridine followed by the introduction of the acetamide group. The reaction conditions often involve the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The acetamide group can engage in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The acetyl and acetamide groups may also contribute to the compound’s overall bioactivity by modulating its interaction with biological targets.
Comparison with Similar Compounds
N-(6-Chloro-pyridin-2-yl)-acetamide: Similar structure but lacks the acetyl group.
N-(6-Acetyl-pyridin-2-yl)-acetamide: Similar structure but lacks the chloromethyl group.
N-(4-Chloromethyl-pyridin-2-yl)-acetamide: Similar structure but lacks the acetyl group.
Uniqueness: N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide is unique due to the presence of both the acetyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
N-[6-acetyl-4-(chloromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(14)9-3-8(5-11)4-10(13-9)12-7(2)15/h3-4H,5H2,1-2H3,(H,12,13,15) |
InChI Key |
ZQJMUNQBMDGSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CCl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


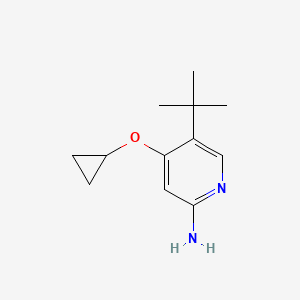
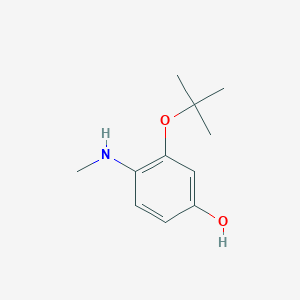
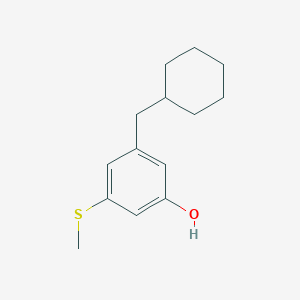
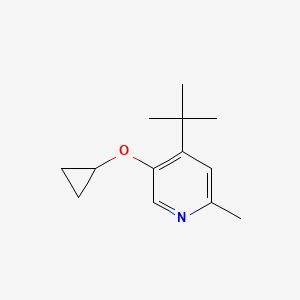
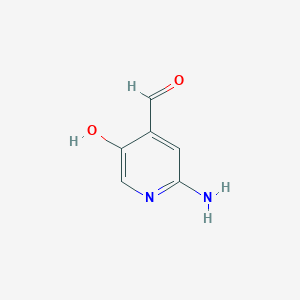

![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)


